2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide
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Overview
Description
2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide typically involves a multi-step process. The initial step often includes the preparation of the 2-chlorophenyl acetamide intermediate, followed by the introduction of the 6-cyclopropylpyridin-3-yl moiety. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases and conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide include:
- 2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-2-yl)methyl]acetamide
- 2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-4-yl)methyl]acetamide
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-4-2-1-3-14(15)9-17(21)20-11-12-5-8-16(19-10-12)13-6-7-13/h1-5,8,10,13H,6-7,9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSNNOPDFZKNSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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